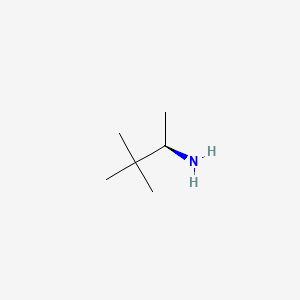

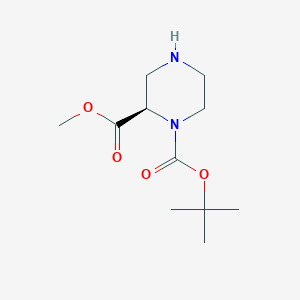

(R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester

Overview

Description

“®-1-N-Boc-piperazine-2-carboxylic acid methyl ester” is a type of fatty acid methyl ester (FAME). FAMEs are derived by transesterification of fats with methanol . They are primarily used in biodiesel production and are also used to produce detergents . The molecular weight of these esters is usually obtainable, which is an important piece of information for identification purposes .

Synthesis Analysis

FAMEs are typically produced by an alkali-catalyzed reaction between fats and methanol in the presence of a base such as sodium hydroxide, sodium methoxide, or potassium hydroxide . The synthesis of a long-chain polyester in the presence of 1,5,7-triazobicyclodecane (TBD) as a catalyst has also been reported .Molecular Structure Analysis

The molecular structure of FAMEs can be analyzed using mass spectrometry. This technique provides information about the structures of fatty acids, especially double bond positions . An HPLC/MS method has been developed for pinpointing the double and triple bonds in fatty acids .Chemical Reactions Analysis

The chemical reactions involving FAMEs can be complex. For example, in the transesterification mechanism, the carbonyl carbon of the starting ester reacts to give a tetrahedral intermediate, which either reverts back to the starting material or proceeds to the transesterified product .Physical And Chemical Properties Analysis

FAMEs have characteristic spectra, and some representative examples are illustrated with brief details of interpretation . The physical differences observed between a fat and an oil are due to differences in melting points of the mixture of esters they contain .Scientific Research Applications

Enantioselective N-acylation

- The compound is used in the study of kinetic resolution, specifically as its N-4 and N-1-Boc piperazine-2-carboxylic acid methyl esters. These compounds are involved in highly enantioselective N-acylation catalyzed by Lipase A from Candida antarctica, indicating its utility in asymmetric synthesis (Hietanen et al., 2011).

Synthesis of Novel Heterocyclic Amino Acids

- It has been used in the synthesis of novel heterocyclic amino acids. These amino acids are synthesized as N-Boc protected ester forms for use as achiral and chiral building blocks in chemical synthesis (Matulevičiūtė et al., 2021).

Peptide Mimetics and Structural Studies

- The compound has applications in peptide mimetics and structural studies. For example, its variants like (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid are used in studying secondary structures of tetrapeptides by NMR spectroscopy (Guitot et al., 2009).

Synthesis and Characterization of Derivatives

- Derivatives of N-Boc piperazine, like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, are synthesized and characterized, indicating its role in the development of new chemical entities (Kulkarni et al., 2016).

High-Throughput Organic Synthesis

- It is also utilized in high-throughput organic synthesis, specifically in the synthesis of peptide β-turn mimetics via tandem Petasis reaction/diketopiperazine formation (Gołębiowski et al., 2000).

Solubility Studies

- The solubility of its variants in supercritical carbon dioxide has been studied, which is crucial for understanding its behavior in different solvent systems (Uchida et al., 2004).

Microwave-Mediated Synthesis

- It has been used in microwave-mediated synthesis, exemplified by the synthesis of Boc-protected (piperazin-1-ylmethyl)biaryls, demonstrating its utility in modern synthetic techniques (Spencer et al., 2011).

The above points illustrate the diverse applications of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester in scientific research, ranging from enantioselective synthesis and peptide mimetics to high-throughput organic synthesis

Scientific Research Applications of this compound

Enantioselective Synthesis

- Kinetic and Dynamic Kinetic Resolution: The compound is utilized in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives. It is particularly effective in enantioselective N-acylation reactions catalyzed by Candida antarctica lipase A, demonstrating its utility in producing enantiomerically pure compounds (Hietanen et al., 2011).

Synthesis of Heterocyclic Amino Acids

- Novel Heterocyclic Amino Acids: This compound has been used in the synthesis of novel heterocyclic amino acids like methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. These are synthesized as N-Boc protected ester forms for use as building blocks in chemical synthesis, showcasing its versatility in creating new chemical entities (Matulevičiūtė et al., 2021).

Peptide Mimetics and Structural Analysis

- Peptide Mimetics and Conformational Studies: Variants such as (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid are synthesized and used in studying the secondary structure of peptides via NMR spectroscopy. This indicates its importance in the field of peptide mimetics and structural biology (Guitot et al., 2009).

Synthesis and Characterization

- Synthesis and X-Ray Diffraction Studies: The compound is used in synthesizing derivatives like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate. These derivatives are characterized by various techniques, including X-ray diffraction, indicating its role in advanced chemical synthesis and analysis (Kulkarni et al., 2016).

High-Throughput Organic Synthesis

- High-Throughput Synthesis of Peptide Mimetics: The compound is employed in high-throughput organic synthesis for creating peptide β-turn mimetics. This application highlights its potential in rapid and efficient synthesis techniques (Gołębiowski et al., 2000).

Solubility Studies

- Solubility in Supercritical Carbon Dioxide: The solubility of (S)-Boc-piperazine and its racemic compound in supercritical carbon dioxide has been studied. These studies are crucial for understanding the solubility behavior of the compound under different conditions (Uchida et al., 2004).

Microwave-Mediated Synthesis

- Microwave-Mediated Synthesis of Biaryls: Boc-protected (piperazin-1-ylmethyl)biaryls are synthesized using this compound, demonstrating its utility in microwave-mediated Suzuki–Miyaura cross-couplings, a modern synthetic technique (Spencer et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years, indicating potential future directions in the field .

Relevant Papers A novel, green analytical approach for the determination of 24 FAMEs from aqueous samples has been proposed, which is based on a headspace solid-phase microextraction (SPME) arrow followed by gas chromatography coupled to tandem mass spectrometry (GC–MS/MS) . This approach is promising for further applications, e.g., with solid and gaseous samples containing FAMEs .

properties

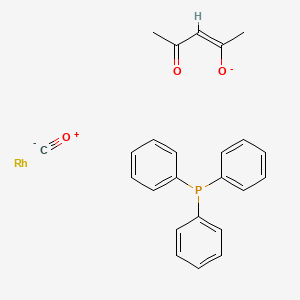

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R)-piperazine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4/h8,12H,5-7H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXKHIPPSTYCKO-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426587 | |

| Record name | 1-tert-Butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

252990-05-9 | |

| Record name | 1-tert-Butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 252990-05-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tris[bis(trimethylsilyl)amino] yttrium](/img/structure/B1588599.png)

![[1,3]Dithiolo[4,5-d][1,3]dithiole-5-thione](/img/structure/B1588600.png)